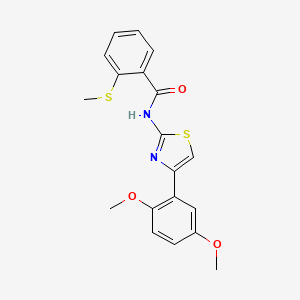

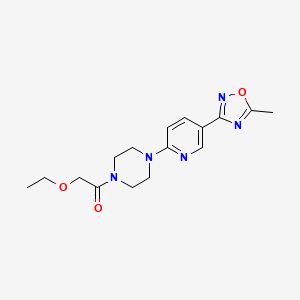

N-(5-fluoro-1H-indazol-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(5-fluoro-1H-indazol-3-yl)acetamide” is a compound that contains an indazole moiety . Indazole is a heterocyclic aromatic organic compound that is a part of many natural products and marketed drugs . It has been found to have a wide variety of medicinal applications, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Synthesis Analysis

The synthesis of indazole-containing compounds has been a subject of interest due to their broad range of chemical and biological properties . Various synthetic approaches have been developed, including reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Molecular Structure Analysis

Indazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Indazole-containing compounds have been found to show a broad range of chemical reactions due to their diverse biological activities . They have been used as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .Physical And Chemical Properties Analysis

Indazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications

Inhibitor of RIP2 Kinase

The compound is a part of a highly potent and selective inhibitor of RIP2 Kinase . RIP2 is a kinase enzyme that plays a crucial role in the immune response to infection and inflammation. Inhibitors of this enzyme can potentially be used to treat conditions related to overactive immune responses .

Antiviral Activity

Indazole derivatives, which include the mentioned compound, have shown antiviral activity . They have been tested against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Anti-inflammatory Agents

Indazole derivatives have also been found to possess anti-inflammatory properties . They have been tested in different experimental models and have shown promising results .

Anticancer Activity

Indazole derivatives have been found to inhibit cell growth, making them potential anticancer agents . For example, one derivative was found to be effective against colon and melanoma cell lines .

Antidepressant Properties

Indazole-containing compounds have been associated with antidepressant properties . This makes them potential candidates for the development of new antidepressant drugs .

Antibacterial Agents

Indazole derivatives have shown moderate-to-high activity against various bacterial cultures, including Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .

Parkinson’s Disease Research

A novel compound containing the indazole moiety has been synthesized and labeled with fluorine-18 (18F) for the development of a positron emission tomography (PET) imaging agent . This could potentially be used in the research and diagnosis of Parkinson’s disease .

Antihypertensive Properties

Indazole-containing compounds have been associated with antihypertensive properties . This makes them potential candidates for the development of new antihypertensive drugs .

Future Directions

The future directions for “N-(5-fluoro-1H-indazol-3-yl)acetamide” and similar compounds could involve further exploration of their medicinal properties for the treatment of various pathological conditions . There is a great importance of heterocyclic ring containing drugs , and thus, these compounds could be potential candidates for the development of novel drugs .

Mechanism of Action

Target of Action

The primary target of N-(5-fluoro-1H-indazol-3-yl)acetamide is the RIP2 kinase . RIP2 kinase is a central component of the innate immune system and enables downstream signaling following activation of the pattern recognition receptors NOD1 and NOD2, leading to the production of inflammatory cytokines .

Mode of Action

N-(5-fluoro-1H-indazol-3-yl)acetamide interacts with its target, RIP2 kinase, inhibiting its activity . This inhibition disrupts the downstream signaling that leads to the production of inflammatory cytokines .

Biochemical Pathways

The compound affects the NOD1 and NOD2 signaling pathways . These pathways are involved in the innate immune response, and their activation leads to the production of inflammatory cytokines. By inhibiting RIP2 kinase, N-(5-fluoro-1H-indazol-3-yl)acetamide disrupts these pathways, potentially reducing inflammation .

Result of Action

The inhibition of RIP2 kinase by N-(5-fluoro-1H-indazol-3-yl)acetamide disrupts the production of inflammatory cytokines . This disruption can potentially lead to a reduction in inflammation, which could be beneficial in the treatment of conditions characterized by excessive inflammation .

properties

IUPAC Name |

N-(5-fluoro-1H-indazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3O/c1-5(14)11-9-7-4-6(10)2-3-8(7)12-13-9/h2-4H,1H3,(H2,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLVUNKKKOMRMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NNC2=C1C=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N'-methylthiourea](/img/structure/B2762160.png)

![2-(2,4-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2762161.png)

![(E)-2-(2,4-dichlorophenyl)sulfonyl-3-[4-(trifluoromethoxy)anilino]prop-2-enenitrile](/img/structure/B2762164.png)

![N-{2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl}-2-cyano-3-phenylprop-2-enamide](/img/structure/B2762169.png)

![2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-[1-(4-fluorobenzyl)-1H-pyrrol-2-yl]-2-oxoethanone](/img/structure/B2762171.png)

![3-[Ethyl(hydroxy)phosphoryl]but-2-enoic acid](/img/structure/B2762172.png)

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-bromophenyl)pyrazin-2(1H)-one](/img/structure/B2762176.png)